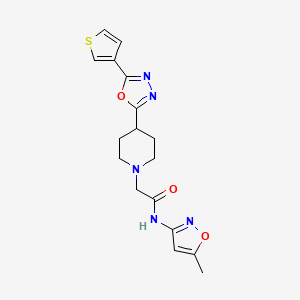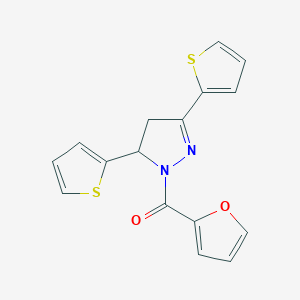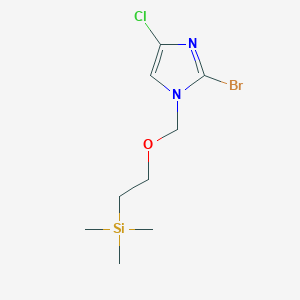![molecular formula C17H15Cl2N3O2 B2449690 N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide CAS No. 1030237-90-1](/img/structure/B2449690.png)
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide (referred to as Compound X) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Compound X is a small molecule that belongs to the class of pyridine carboxamides and has been synthesized using various methods. We will also list future directions for research on Compound X.
Mechanism of Action
Compound X works by inhibiting the activity of an enzyme called vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters into synaptic vesicles. By inhibiting VMAT2, Compound X increases the release of neurotransmitters into the synapse, leading to an increase in neurotransmitter signaling.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have a range of biochemical and physiological effects. In animal studies, Compound X has been shown to increase locomotor activity, improve cognitive function, and reduce anxiety-like behavior. Additionally, Compound X has been shown to have potential therapeutic effects in the treatment of depression and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its specificity for VMAT2 inhibition, which allows for targeted manipulation of neurotransmitter release. However, one limitation is that Compound X has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Future Directions
There are several future directions for research on Compound X. One area of research is to further investigate the potential therapeutic effects of Compound X in the treatment of depression and other psychiatric disorders. Additionally, research could focus on developing more stable analogs of Compound X with longer half-lives, which could improve its potential for therapeutic use. Finally, research could investigate the potential of Compound X as a tool for studying the role of neurotransmitters in various physiological and pathological conditions.
Synthesis Methods
Compound X has been synthesized using various methods, including the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with cyclopropylamine, followed by the reaction with N-(4-aminobenzyl)carboxamide. The resulting product was then treated with acetic anhydride to obtain Compound X. Other methods of synthesis include the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with N-(4-aminobenzyl)carboxamide, followed by the reaction with cyclopropylamine.
Scientific Research Applications
Compound X has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Compound X can inhibit the activity of a specific enzyme, which is involved in the regulation of neurotransmitter release. This inhibition can lead to an increase in the release of certain neurotransmitters, such as dopamine and norepinephrine, which can have a positive effect on cognitive function.
properties
IUPAC Name |
N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-12(8-21-15(14)19)17(24)22(13-5-6-13)9-10-1-3-11(4-2-10)16(20)23/h1-4,7-8,13H,5-6,9H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWPFBFVUGYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449615.png)
![Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2449616.png)

![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)


![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)
![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)
![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)